An In-depth Technical Guide to the Structure of 4-O-β-D-Mannopyranosyl-D-glucose
An In-depth Technical Guide to the Structure of 4-O-β-D-Mannopyranosyl-D-glucose
Abstract
This technical guide provides a comprehensive overview of the disaccharide 4-O-β-D-mannopyranosyl-D-glucose, a molecule of significant interest in glycobiology and related fields. The guide delves into the structural intricacies, physicochemical properties, synthesis, and analytical characterization of this compound. Furthermore, it explores its natural occurrence and biological significance, offering valuable insights for researchers, scientists, and drug development professionals. This document aims to serve as a detailed reference, consolidating current knowledge and providing practical information for the study and application of 4-O-β-D-mannopyranosyl-D-glucose.
Introduction
4-O-β-D-mannopyranosyl-D-glucose, also known as β-1,4-mannobiose where the reducing end is glucose, is a disaccharide with the chemical formula C12H22O11 and a molecular weight of 342.30 g/mol .[1] It is composed of a β-D-mannopyranose unit linked to a D-glucose unit via a β-(1→4) glycosidic bond.[1] This specific linkage and the stereochemistry of the constituent monosaccharides confer unique properties and biological roles to the molecule. Its presence as a bacterial metabolite and as a structural component of plant mannans underscores its importance in various biological systems.[1][2] Understanding the detailed structure and properties of this disaccharide is crucial for research in areas such as carbohydrate chemistry, enzymology, and immunology.
Molecular Structure and Stereochemistry
The fundamental structure of 4-O-β-D-mannopyranosyl-D-glucose is defined by its constituent monosaccharides, the glycosidic linkage connecting them, and the stereochemistry at all chiral centers.
Constituent Monosaccharides
The disaccharide is composed of two hexopyranoses:
-
D-Mannose: A C-2 epimer of D-glucose. In 4-O-β-D-mannopyranosyl-D-glucose, it exists in its pyranose (six-membered ring) form.
-
D-Glucose: A widely occurring monosaccharide, also in its pyranose form in this disaccharide.
The β-(1→4) Glycosidic Linkage
The two monosaccharide units are joined by an O-glycosidic bond. Specifically, the anomeric carbon (C-1) of the β-D-mannopyranose is linked to the hydroxyl group at the C-4 position of the D-glucose unit. The "β" designation indicates that the substituent at the anomeric carbon of the mannose unit is in the equatorial position.
Three-Dimensional Conformation
The overall three-dimensional shape of 4-O-β-D-mannopyranosyl-D-glucose is influenced by the chair conformation of the individual pyranose rings and the rotational freedom around the glycosidic bond, defined by the dihedral angles φ (phi) and ψ (psi). These angles determine the relative orientation of the two sugar residues and are crucial for the molecule's interaction with enzymes and receptors.
Figure 1. 2D representation of the glycosidic bond in 4-O-β-D-mannopyranosyl-D-glucose.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C12H22O11 | [1] |
| Molecular Weight | 342.30 g/mol | [1] |
| CAS Number | 28072-80-2 | [1] |
| Melting Point | Not available | |
| Specific Rotation [α]D | Not available | |
| Solubility | Soluble in water. | [1] |
| Computed XLogP3-AA | -4.7 | [1] |
| Hydrogen Bond Donor Count | 8 | [1] |
| Hydrogen Bond Acceptor Count | 11 | [1] |
Synthesis of 4-O-β-D-Mannopyranosyl-D-glucose
The synthesis of β-mannosides presents a significant challenge in carbohydrate chemistry due to the stereochemical outcome of glycosylation reactions often favoring the formation of the α-anomer. However, several strategies have been developed to achieve the desired β-linkage. The Koenigs-Knorr reaction, a classical method for glycosidic bond formation, can be adapted for the synthesis of β-mannosides.[3]
General Synthetic Strategy: Modified Koenigs-Knorr Reaction
A common approach involves the use of a mannosyl donor with a participating group at the C-2 position to direct the stereochemical outcome. However, for the synthesis of a β-mannoside, a non-participating group is required. An alternative strategy involves the inversion of stereochemistry at C-2 of a more readily accessible β-glucoside.
A plausible synthetic route, adapted from the synthesis of related β-mannosides, is outlined below.[4][5]
Figure 2. General workflow for the synthesis of 4-O-β-D-mannopyranosyl-D-glucose.
Experimental Protocol (Adapted)
The following is an illustrative protocol adapted from the synthesis of 6-O-β-D-mannopyranosyl-D-glucose and general principles of β-mannoside synthesis.[3][4][5]
Step 1: Preparation of the Protected Glucose Acceptor
-
Start with a commercially available, partially protected D-glucose derivative where the hydroxyl group at C-4 is available for glycosylation, while other hydroxyl groups are protected with suitable protecting groups (e.g., benzyl, acetyl).
Step 2: Preparation of the Mannosyl Donor
-
Prepare a reactive mannosyl donor, such as a glycosyl halide (e.g., acetobromomannose), from a fully protected mannose derivative. For the synthesis of a β-mannoside, a donor with a non-participating group at C-2 is often employed.
Step 3: Glycosylation Reaction (Koenigs-Knorr Conditions)
-
Dissolve the protected glucose acceptor and the mannosyl donor in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add a promoter, such as a silver or mercury salt (e.g., silver triflate, mercury(II) cyanide), to facilitate the reaction.
-
Stir the reaction mixture at the appropriate temperature (often ranging from -78 °C to room temperature) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the resulting protected disaccharide by column chromatography.
Step 4: Deprotection
-
Remove the protecting groups from the disaccharide. The choice of deprotection method depends on the protecting groups used. For example, benzyl groups can be removed by catalytic hydrogenation (e.g., using palladium on carbon and H2 gas), and acetyl groups can be removed by treatment with a base (e.g., sodium methoxide in methanol).
-
Purify the final product, 4-O-β-D-mannopyranosyl-D-glucose, by a suitable method such as recrystallization or column chromatography.
Analytical Characterization
A combination of spectroscopic techniques is essential for the unambiguous structural elucidation and purity assessment of 4-O-β-D-mannopyranosyl-D-glucose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates in solution. Both ¹H and ¹³C NMR are used to identify the monosaccharide units, the anomeric configuration, and the linkage position.
Expected ¹H NMR Spectral Features:
-
Anomeric Protons: The proton on the anomeric carbon (H-1) of the mannose residue is expected to appear as a doublet with a small coupling constant (J1,2), characteristic of a β-mannoside. The anomeric proton of the glucose residue will exist as a mixture of α and β anomers if the disaccharide is in solution.
-
Ring Protons: The remaining ring protons will resonate in a crowded region of the spectrum, typically between 3.0 and 4.5 ppm. 2D NMR techniques such as COSY and TOCSY are necessary for their complete assignment.[6][7][8][9][10]
Expected ¹³C NMR Spectral Features:
-
Anomeric Carbons: The anomeric carbon of the β-mannose residue (C-1') will appear around 100-104 ppm. The anomeric carbon of the glucose residue (C-1) will show two signals corresponding to the α and β anomers.
-
Linkage Site: The carbon involved in the glycosidic linkage on the glucose residue (C-4) will be shifted downfield compared to its chemical shift in free glucose.
-
Other Carbons: The remaining carbon signals will be assigned using 2D techniques like HSQC and HMBC.[6][7][8][9][10]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the sequence of monosaccharides in an oligosaccharide. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used techniques.
Expected Mass Spectrum:
-
The mass spectrum will show a molecular ion corresponding to the mass of the disaccharide, typically as an adduct with a cation such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:
-
Collision-induced dissociation (CID) of the molecular ion will lead to characteristic fragmentation patterns. Cleavage of the glycosidic bond will produce fragment ions corresponding to the individual monosaccharide units (Y- and B-ions). Cross-ring cleavages (X- and A-ions) can also occur, providing information about the linkage position.[11][12]
Figure 3. A simplified workflow for tandem mass spectrometry analysis of disaccharides.
Natural Occurrence and Biological Significance
4-O-β-D-mannopyranosyl-D-glucose and related β-1,4-linked manno-oligosaccharides are found in nature and exhibit important biological activities.
Natural Sources
-
Plant Cell Walls: β-1,4-mannans are major components of hemicellulose in the cell walls of various plants, including coffee beans and soy.[2] Enzymatic or chemical hydrolysis of these mannans can release β-1,4-mannobiose and other mannooligosaccharides.
-
Bacterial Metabolism: This disaccharide has been identified as a bacterial metabolite, suggesting its role in microbial carbohydrate metabolism.[1]
Biological Roles and Significance
-
Immunomodulatory Effects: β-1,4-mannobiose has been shown to possess immunostimulatory properties. Studies have indicated that it can activate macrophages and dendritic cells, leading to the production of cytokines.[13][14] This suggests its potential as an adjuvant or a functional food ingredient to enhance immune responses.
-
Prebiotic Potential: Like many other oligosaccharides, β-1,4-mannobiose can act as a prebiotic, promoting the growth of beneficial gut bacteria.
-
Enzyme Substrate: It serves as a substrate for various enzymes involved in mannan degradation, such as 4-O-beta-D-mannosyl-D-glucose phosphorylase.[15] Studying its interaction with these enzymes is crucial for understanding carbohydrate metabolism in different organisms.
Conclusion
4-O-β-D-mannopyranosyl-D-glucose is a disaccharide with a well-defined structure that dictates its chemical and biological properties. While its synthesis remains a challenge, advances in carbohydrate chemistry have made it accessible for further study. Its characterization through modern analytical techniques like NMR and mass spectrometry is essential for its unambiguous identification. The growing body of evidence for its immunomodulatory and prebiotic effects highlights its potential for applications in the food and pharmaceutical industries. This guide provides a solid foundation for researchers and professionals working with this important and fascinating molecule.
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